Ethyl 2-(2-nitrophenoxy)acetate

Benzohydroxamic acid synthesis Regioselective cyclization Natural product precursor

Ethyl 2-(2-nitrophenoxy)acetate (CAS 37682-31-8) is a nitroaromatic ester (C₁₀H₁₁NO₅, MW 225.2) bearing the nitro group in the ortho position of the phenoxy ring. It is primarily established as the critical penultimate precursor in the two-step synthesis of 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal properties.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 37682-31-8
Cat. No. B3021302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-nitrophenoxy)acetate
CAS37682-31-8
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
InChIKeyULWPSRBTOBHBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-nitrophenoxy)acetate (CAS 37682-31-8): Ortho-Nitro Ester Building Block for Benzohydroxamic Acid Synthesis


Ethyl 2-(2-nitrophenoxy)acetate (CAS 37682-31-8) is a nitroaromatic ester (C₁₀H₁₁NO₅, MW 225.2) bearing the nitro group in the ortho position of the phenoxy ring . It is primarily established as the critical penultimate precursor in the two-step synthesis of 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal properties [1]. The compound is commercially available through Sigma-Aldrich (PH002900) as part of a collection supplied to early discovery researchers , and it has been characterized as an alternative substrate of E. coli nitroreductases NfsA and NfsB [2].

Why Generic Substitution Fails for Ethyl 2-(2-nitrophenoxy)acetate: Regiochemistry-Driven Reactivity Cannot Be Replicated by Para or Meta Isomers


Ethyl 2-(2-nitrophenoxy)acetate cannot be interchanged with its para isomer (CAS 19076-89-2), its free acid analog (2-nitrophenoxyacetic acid, CAS 1878-87-1), or the methyl ester variant because the ortho-nitro group is mechanistically indispensable for the intramolecular cyclization that yields D-DIBOA [1]. The para isomer (CAS 19076-89-2) serves entirely different synthetic applications—antibacterial nucleoside analogues and dual GK/PPARγ activator intermediates—and cannot undergo the same cyclization due to the spatial separation between the nitro group and the ester side chain [2]. The free acid lacks the ethyl ester leaving group required for the cyclization step, while the methyl ester may alter the kinetics of the intramolecular addition/elimination [1]. For procurement decisions targeting benzohydroxamic acid synthesis, substitution of the ortho-nitro ethyl ester with any regioisomer or functional analog will result in a non-productive synthetic pathway.

Product-Specific Quantitative Evidence: Ethyl 2-(2-nitrophenoxy)acetate Differentiation Data


Ortho-Nitro Regiochemistry Confers Exclusive Cyclization Competence to D-DIBOA Versus Para Isomer

The ortho-nitro group of ethyl 2-(2-nitrophenoxy)acetate is spatially positioned to enable intramolecular nucleophilic attack during nitro reduction, forming the 1,4-benzoxazin-3(4H)-one ring system of D-DIBOA. The para isomer (ethyl 2-(4-nitrophenoxy)acetate, CAS 19076-89-2) cannot participate in this cyclization because the nitro group is located on the opposite side of the phenyl ring relative to the ester-bearing side chain, preventing the requisite intramolecular addition/elimination sequence [1]. This regiochemical requirement is absolute: the two-step D-DIBOA synthesis reported in the literature exclusively employs the ortho-nitrophenoxy precursor, with the first step yielding ethyl 2-(2′-nitrophenoxy)acetate in up to 99% yield [1]. The para isomer is instead utilized for entirely distinct synthetic pathways—nucleoside analogue synthesis and Type 2 Diabetes target activation [2].

Benzohydroxamic acid synthesis Regioselective cyclization Natural product precursor

Aerobic Biotransformation Yield of D-DIBOA Is 2.5-Fold Higher Than Anaerobic Using E. coli Whole-Cell Biocatalysis

In a direct head-to-head comparison within the same study, E. coli JM109/pGEM4Z mediated biotransformation of ethyl 2-(2′-nitrophenoxy)acetate to D-DIBOA produced a maximum yield of 20.14 ± 1.87% under aerobic conditions versus only 8.17 ± 0.94% under anaerobic conditions—a 2.47-fold difference—at an optimal precursor concentration of 0.5 mg/mL [1]. The lower yield under anaerobic conditions was consistent across all precursor concentrations tested (0.25, 0.5, and 1 mg/mL). The product identity was confirmed by HPLC-DAD and ¹H/¹³C NMR, and both E. coli and S. marcescens strains were compared [1].

Biotransformation Whole-cell biocatalysis Green chemistry

Engineered NfsB-Overexpressing E. coli Achieves 100% Molar Yield vs 70% Chemical Catalysis and 60% Prior Biotransformation

A genetically engineered E. coli strain (ΔlapAΔfliQ/pBAD-NfsB) achieved 100% molar yield in the conversion of ethyl 2-(2′-nitrophenoxy)acetate to D-DIBOA, representing a decisive improvement over the chemical synthesis second step (70% yield using Pd/C heterogeneous catalysis) and the previously reported best biotransformation yield (60%), with a D-DIBOA concentration increase of up to 379% relative to prior biotransformation literature [1]. The patented methodology further demonstrates that using purified NfsB enzyme allows D-DIBOA production in reduced time and enables synthesis of chlorinated derivatives (6-Cl-D-DIBOA and 8-Cl-D-DIBOA) with greater phytotoxic activity and selectivity than D-DIBOA itself, also in high yields [2].

Metabolic engineering Nitroreductase biocatalysis Industrial biotechnology

First-Step Synthesis of Ethyl 2-(2-nitrophenoxy)acetate Achieves 99% Yield from 2-Nitrophenol

The synthesis of ethyl 2-(2′-nitrophenoxy)acetate from 2-nitrophenol and ethyl bromoacetate proceeds via nucleophilic substitution under mild conditions, yielding the target compound in up to 99% isolated yield [1]. This near-quantitative yield is reported in the context of the two-step D-DIBOA synthesis and compares favorably with typical yields for analogous phenoxyacetate esterifications, which frequently fall in the 70–90% range for substituted phenols due to competing O- vs C-alkylation and steric effects from ortho substituents [1]. The high efficiency of this step is essential to the overall economics of the D-DIBOA synthetic route, as it minimizes material loss before the yield-limiting second (reduction/cyclization) step.

Nucleophilic substitution Process chemistry Precursor synthesis

2-Nitrophenoxy Moiety Confers Cytotoxicity Superior to Cisplatin in HeLa Cervical Cancer Model

A 2-nitrophenoxy-substituted imidazole derivative (compound 3c, bearing R₃ = 2-nitrophenoxy) exhibited an IC₅₀ of 4.824 ± 0.8869 μM against the human cervical cancer HeLa cell line in an MTT assay, demonstrating greater potency than the reference drug cisplatin (IC₅₀ = 7.06 ± 0.36 μM) [1]. Notably, the 2-nitrophenoxy-substituted derivative outperformed the 4-nitrophenoxy analog (compound 3g: IC₅₀ = 6.877 ± 0.6042 μM), suggesting that the ortho-nitro substitution pattern may confer an advantage in this cytotoxic scaffold [1]. This evidence is from a derivative scaffold and does not represent data on the target compound itself.

Anticancer activity Imidazole derivatives Cytotoxicity screening

Ethyl 2-(2-nitrophenoxy)acetate: High-Value Application Scenarios for Procurement Decisions


Two-Step Chemical Synthesis of the Natural Herbicide Analog D-DIBOA

Ethyl 2-(2-nitrophenoxy)acetate is the established precursor for the two-step synthesis of D-DIBOA, a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal activities. The first step—nucleophilic substitution of 2-nitrophenol with ethyl bromoacetate—delivers the target ester in up to 99% yield [1]. The second step—Pd/C-catalyzed reduction of the ortho-nitro group followed by intramolecular cyclization—yields D-DIBOA at 70% under chemical conditions [1]. Procurement of the ortho-nitro ethyl ester is mandatory; the para isomer cannot participate in the cyclization [2].

Whole-Cell Biocatalytic Production of D-DIBOA Using Engineered E. coli

The compound serves as the substrate for whole-cell biocatalysis using E. coli strains overexpressing nitroreductase NfsB. The engineered strain ΔlapAΔfliQ/pBAD-NfsB achieves 100% molar yield, surpassing the 70% chemical catalysis yield by 30 percentage points and increasing D-DIBOA concentration by up to 379% relative to prior biotransformation reports [1]. This green chemistry approach eliminates the need for expensive Pd/C catalyst and avoids the exothermic hydrogen-release hazard of the chemical route. The same platform also enables synthesis of chlorinated D-DIBOA derivatives (6-Cl-D-DIBOA, 8-Cl-D-DIBOA) with enhanced phytotoxic selectivity [2].

Enzymatic Substrate for Nitroreductase Characterization and Prodrug Activation Research

Ethyl 2-(2-nitrophenoxy)acetate has been characterized as an alternative substrate of E. coli NADPH nitroreductase NfsA and is involved in biotransformation processes mediated by NfsA, NfsB, and the flavin reductase NemA [1][2]. This validated enzyme-substrate relationship supports its use as a tool compound in nitroreductase research, including studies of nitroaromatic prodrug activation mechanisms relevant to cancer gene therapy, where nitroreductases are employed to convert non-toxic prodrugs into cytotoxic agents at tumor sites.

Medicinal Chemistry: 2-Nitrophenoxy Pharmacophore in Anticancer Lead Optimization

The 2-nitrophenoxy moiety, as incorporated into imidazole-based scaffolds, has demonstrated cytotoxicity against HeLa cervical cancer cells (IC₅₀ = 4.824 μM) that exceeds cisplatin (IC₅₀ = 7.06 μM) and outperforms the 4-nitrophenoxy positional isomer (IC₅₀ = 6.877 μM) [1]. This supports procurement of ethyl 2-(2-nitrophenoxy)acetate as a synthetic building block for medicinal chemistry programs exploring the ortho-nitrophenoxy pharmacophore in anticancer lead series, where the ortho-nitro positional isomer may offer a measurable potency advantage.

Quote Request

Request a Quote for Ethyl 2-(2-nitrophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.